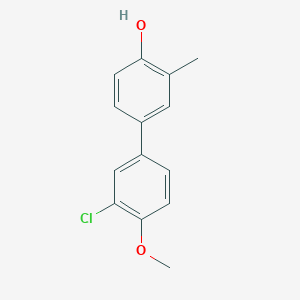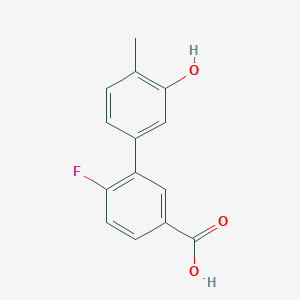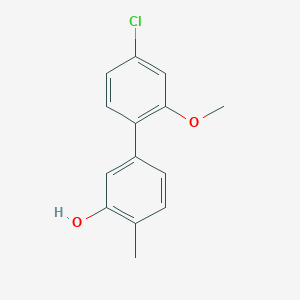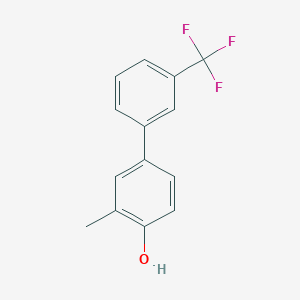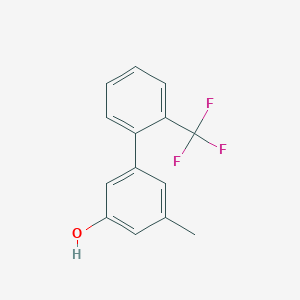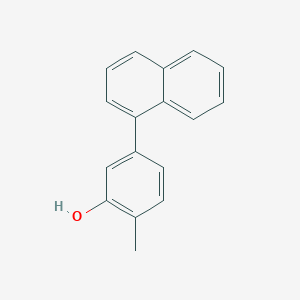
2-Methyl-5-(naphthalen-1-yl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(naphthalen-1-yl)phenol, 95% (2M5NP95) is a substituted naphthalene derivative that has many applications in the fields of chemistry and biochemistry. It is a white or yellowish crystalline solid with a melting point of 93-94°C. 2M5NP95 is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent dye in biochemical assays. It is also used in the synthesis of drugs and other organic compounds.
Mechanism of Action
2-Methyl-5-(naphthalen-1-yl)phenol, 95% acts as a fluorescent dye in biochemical assays. It absorbs light at a wavelength of 360 nm and emits light at a wavelength of 420 nm. This emission is used to detect the presence of the analyte in the sample. In addition, 2-Methyl-5-(naphthalen-1-yl)phenol, 95% can also be used as a substrate in enzyme assays, where it is cleaved by the enzyme and the resulting products are detected.
Biochemical and Physiological Effects
2-Methyl-5-(naphthalen-1-yl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is considered to be a relatively non-toxic compound and has a low potential for bioaccumulation. It is not known to be an endocrine disruptor or to have any other adverse effects on human health.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Methyl-5-(naphthalen-1-yl)phenol, 95% in laboratory experiments is its high photostability. It is also relatively non-toxic and has a low potential for bioaccumulation. However, it is not very soluble in water, so it may not be suitable for some applications. In addition, it may not be suitable for use in sensitive assays due to its relatively low fluorescence intensity.
Future Directions
In the future, 2-Methyl-5-(naphthalen-1-yl)phenol, 95% could be used in a variety of applications, including biosensors, drug delivery systems, and imaging agents. It could also be used as a fluorescent marker to detect and quantify proteins and other biomolecules. Additionally, it could be used as a fluorescent dye in flow cytometry and other cell-based assays. Finally, it could be used in the synthesis of new organic compounds and drugs.
Synthesis Methods
2-Methyl-5-(naphthalen-1-yl)phenol, 95% is synthesized by the reaction of 1-naphthol and 2-methyl-5-nitrophenol in the presence of an acid catalyst. The reaction is carried out in an organic solvent, such as dichloromethane or ethyl acetate. The reaction is typically performed at temperatures between 40 and 50°C. The reaction mixture is then cooled and the product is isolated by filtration or crystallization.
Scientific Research Applications
2-Methyl-5-(naphthalen-1-yl)phenol, 95% has a wide range of applications in scientific research. It has been used as a fluorescent dye in immunoassays and cell-based assays, as a reagent in organic synthesis, and as a catalyst in chemical reactions. It has also been used as a substrate in enzyme assays and as a fluorescent marker in cell imaging.
properties
IUPAC Name |
2-methyl-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-12-9-10-14(11-17(12)18)16-8-4-6-13-5-2-3-7-15(13)16/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQWQAQMHWIPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


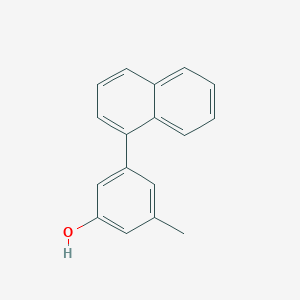
![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methylphenol, 95%](/img/structure/B6371999.png)
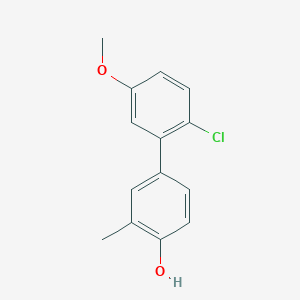
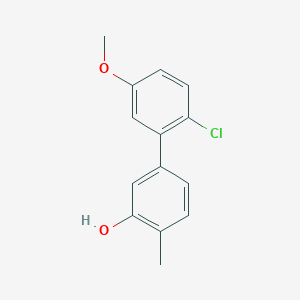
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-methylphenol, 95%](/img/structure/B6372013.png)


